1-benzoyl-3-(fluoromethyl)piperidine
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Overview
Description
1-benzoyl-3-(fluoromethyl)piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound is characterized by the presence of a benzoyl group attached to the nitrogen atom and a fluoromethyl group attached to the third carbon of the piperidine ring. This structural motif is significant in medicinal chemistry due to its presence in various pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzoyl-3-(fluoromethyl)piperidine can be achieved through several synthetic routesThe reaction typically involves the use of benzoyl chloride and piperidine in the presence of a base such as sodium hydroxide. The fluoromethyl group can be introduced using reagents like fluoromethyl iodide under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-benzoyl-3-(fluoromethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-benzoyl-3-(fluoromethyl)piperidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug discovery and development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-benzoyl-3-(fluoromethyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity. The fluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes and reach its target sites .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple six-membered heterocyclic amine with a similar structural motif.
Piperine: An alkaloid with a piperidine moiety, known for its pharmacological properties.
1-benzylpyrrolidine-3-amine: A derivative with similar structural features and biological activities.
Uniqueness
1-benzoyl-3-(fluoromethyl)piperidine is unique due to the presence of both benzoyl and fluoromethyl groups, which confer distinct chemical and biological properties. The fluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable scaffold in medicinal chemistry .
Properties
IUPAC Name |
[3-(fluoromethyl)piperidin-1-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO/c14-9-11-5-4-8-15(10-11)13(16)12-6-2-1-3-7-12/h1-3,6-7,11H,4-5,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APXHWZJYCJGATI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2)CF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.27 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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